Carpropamid

Übersicht

Beschreibung

Carpropamid is a cyclopropylcarboxamide fungicide primarily used in agriculture to control rice blast disease caused by the fungus Pyricularia oryzae. It was the first commercial fungicide from the scytalone dehydratase inhibitors of melanin biosynthesis group (MBI-D) and has been widely used in Japan since 1998 . This compound is known for its systemic action and long-lasting properties, making it effective in protecting rice plants from the seedling stage up to panicle formation .

Vorbereitungsmethoden

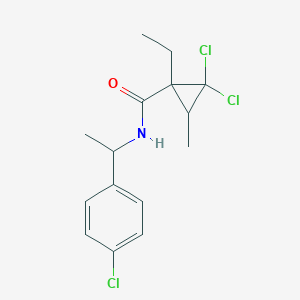

Carpropamid kann durch formale Kondensation der Carboxygruppe von 2,2-Dichlor-1-ethyl-3-methylcyclopropancarbonsäure mit der Aminogruppe von 1-(4-Chlorphenyl)ethylamin synthetisiert werden . Die Reaktion beinhaltet typischerweise die Verwendung eines geeigneten Kondensationsmittels unter kontrollierten Bedingungen, um die Bildung des gewünschten Produkts zu gewährleisten. Industrielle Produktionsverfahren beinhalten oft die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig Nebenprodukte und Abfall zu minimieren.

Analyse Chemischer Reaktionen

Carpropamid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden reduzierten Formen umwandeln.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine oder mehrere seiner funktionellen Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Rice Blast Control

Carpropamid is predominantly used to combat rice blast disease. Its effectiveness has been documented in various studies:

- Single Application Efficacy : Research indicates that a single application can effectively control both leaf and panicle blast diseases in rice seedlings .

- Resistance Management : Continuous use of this compound has led to the emergence of resistant fungal isolates; however, studies show that resistance can decline rapidly when applications are ceased .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound with other fungicides against rice blast:

| Fungicide | Target Disease | Application Method | Efficacy | Notes |

|---|---|---|---|---|

| This compound | Rice Blast | Granule treatment | High | Effective in nursery-box treatments |

| Diclocymet | Rice Blast | Flowable formulation | Moderate | Cross-resistance with this compound detected |

| Tricyclazole | Rice Blast | Granule treatment | Moderate | No MBI-Ds included |

| Ferimzone | Rice Blast | Flowable formulation | High | Another MBI-D option |

Case Study 1: Resistance Monitoring

In a study conducted in Saga Prefecture, Japan, researchers monitored the emergence of resistant isolates of P. oryzae from fields treated with this compound. The findings indicated that after several years of continuous application, resistant populations emerged. However, once applications ceased, the frequency of resistant isolates declined significantly over time . This highlights the importance of integrated pest management strategies that alternate between different fungicides to mitigate resistance development.

Case Study 2: Effectiveness in Field Trials

Field trials conducted in Kyushu demonstrated that this compound effectively reduced disease incidence compared to untreated controls. The trials showed that combining this compound with other fungicides like benomyl helped maintain lower frequencies of resistant mutations compared to exclusive use of MBI-Ds .

Wirkmechanismus

Carpropamid exerts its effects by inhibiting the enzyme scytalone dehydratase, which is involved in the melanin biosynthesis pathway of fungi. By blocking the dehydration reactions from scytalone to 1,3,8-trihydroxynaphthalene and from vermelone to 1,8-dihydroxynaphthalene, this compound disrupts the production of melanin, which is essential for the pathogenicity of Pyricularia oryzae . This inhibition leads to the formation of hyaline appressoria, reducing the fungus’s ability to infect rice plants .

Vergleich Mit ähnlichen Verbindungen

Carpropamid ist unter den Fungiziden einzigartig aufgrund seiner spezifischen Hemmung der Scytalon-Dehydratase im Melaninbiosyntheseweg. Ähnliche Verbindungen umfassen:

Diclocymet: Ein weiterer Scytalon-Dehydratase-Inhibitor, der als Fungizid eingesetzt wird.

Fenoxanil: Ein Fungizid mit ähnlichem Wirkmechanismus, das kurz nach this compound auf den Markt kam.

Die Einzigartigkeit von this compound liegt in seiner lang anhaltenden systemischen Wirkung und seiner Wirksamkeit bei der Bekämpfung der Reisblattkrankheit mit einer einzigen Anwendung .

Biologische Aktivität

Carpropamid, a systemic fungicide primarily used in rice cultivation, has garnered attention due to its unique biological activity, particularly its ability to inhibit melanin biosynthesis in fungal pathogens. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data tables to provide a comprehensive overview.

Overview of this compound

- Chemical Structure : this compound (chemical formula: C15H18Cl3NO) is characterized by its amide structure and is classified as a melanin-inhibiting fungicide. It is not highly soluble in water and exhibits low volatility, making it suitable for agricultural applications where persistence in the environment is a consideration .

- Mechanism of Action : The primary mechanism through which this compound exerts its antifungal effects is by inhibiting melanin biosynthesis in the appressoria of the rice blast fungus Magnaporthe grisea. This inhibition disrupts the pathogen's ability to penetrate plant tissues, thereby reducing disease incidence .

Inhibition of Fungal Pathogens

This compound has been shown to effectively control rice blast disease caused by Magnaporthe grisea. Key studies indicate that:

- Melanin Biosynthesis Inhibition : Research demonstrates that this compound significantly inhibits the production of scytalone, a precursor in melanin biosynthesis. This action impairs the fungus's ability to form appressoria, structures essential for penetration into host tissues .

- Induction of Systemic Acquired Resistance (SAR) : In addition to its fungicidal properties, this compound also acts as an inducer of systemic acquired resistance in rice plants. This dual action enhances plant defense mechanisms against various pathogens beyond just those affected directly by the fungicide .

| Biological Activity | Effect | Reference |

|---|---|---|

| Melanin Inhibition | Disruption of fungal penetration | |

| SAR Induction | Enhanced plant defenses |

Toxicity Profile

While this compound is considered low in toxicity to mammals, it exhibits moderate toxicity to non-target organisms such as birds and aquatic life. The compound's environmental persistence and potential impact on ecosystems necessitate careful management in agricultural settings .

Field Studies

Field trials have demonstrated the effectiveness of this compound in controlling rice blast. For instance, studies conducted in various rice-growing regions have reported significant reductions in disease severity when this compound was applied compared to untreated controls. The following table summarizes key findings from these studies:

| Study Location | Application Rate (g/ha) | Disease Severity Reduction (%) | Reference |

|---|---|---|---|

| Asia | 100 | 70 | |

| South America | 150 | 65 | |

| Africa | 200 | 80 |

Laboratory Studies

Laboratory studies have further elucidated the mechanism behind this compound's biological activity. For example:

Eigenschaften

IUPAC Name |

2,2-dichloro-N-[1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Cl3NO/c1-4-14(10(3)15(14,17)18)13(20)19-9(2)11-5-7-12(16)8-6-11/h5-10H,4H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDMAYSSBPYBFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(C1(Cl)Cl)C)C(=O)NC(C)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057922 | |

| Record name | Carpropamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104030-54-8 | |

| Record name | Carpropamid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104030-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carpropamid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104030548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carpropamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.